(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl and trifluoromethylphenyl groups are then introduced through substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives: These compounds share a similar core structure and have been studied for their biological activity.
Pyrrolo[1,2-a]pyrazinones: These compounds are also structurally related and have shown potential as kinase inhibitors.
Uniqueness
(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which can enhance its biological activity and stability. This structural uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
727661-48-5 |
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Molecular Formula |
C21H17F3N2O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H17F3N2O/c22-21(23,24)17-9-4-8-16(14-17)20(27)26-13-12-25-11-5-10-18(25)19(26)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2 |
InChI Key |
MBHGRNRSQBZXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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